molecular formula C35H60O2 B213091 Cholest-5-en-3beta-yl 2-ethylhexanoate CAS No. 41329-01-5

Cholest-5-en-3beta-yl 2-ethylhexanoate

Cat. No.: B213091
CAS No.: 41329-01-5
M. Wt: 512.8 g/mol
InChI Key: MOWZDRPKXFFKDM-UHFFFAOYSA-N
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Description

Cholest-5-en-3beta-yl 2-ethylhexanoate: is a chemical compound with the molecular formula C35H60O2 and a molecular weight of 512.86 g/mol . It is a derivative of cholesterol, specifically an ester formed by the reaction of cholesterol with 2-ethylhexanoic acid . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cholest-5-en-3beta-yl 2-ethylhexanoate typically involves the esterification of cholesterol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Cholest-5-en-3beta-yl 2-ethylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Cholest-5-en-3beta-yl 2-ethylhexanoate is used as a precursor in the synthesis of various cholesterol derivatives. It serves as a model compound for studying esterification and other organic reactions .

Biology: In biological research, this compound is used to study the metabolism and transport of cholesterol esters in cells. It helps in understanding the role of cholesterol esters in cellular processes and diseases .

Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of cholesterol-related disorders. It is also used in the formulation of lipid-based drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products. It acts as an emollient and stabilizer in various formulations .

Mechanism of Action

The mechanism of action of cholest-5-en-3beta-yl 2-ethylhexanoate involves its interaction with cellular lipid metabolism pathways. The compound is hydrolyzed by esterases to release cholesterol and 2-ethylhexanoic acid. Cholesterol is then incorporated into cellular membranes or metabolized further . The molecular targets include enzymes involved in cholesterol metabolism and transport proteins .

Comparison with Similar Compounds

Comparison: Cholest-5-en-3beta-yl 2-ethylhexanoate is unique due to the presence of the 2-ethylhexanoate group, which imparts different physicochemical properties compared to other cholesterol esters. This uniqueness makes it suitable for specific applications in research and industry .

Biological Activity

Cholest-5-en-3beta-yl 2-ethylhexanoate is a cholesterol ester that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from cholesterol and 2-ethylhexanoic acid. Its chemical formula is C25H46O2C_{25}H_{46}O_2, and it is characterized by a hydrophobic structure that influences its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Fluidity Modulation : Cholesterol esters play a crucial role in maintaining membrane fluidity, which is vital for cellular function and signaling.
  • Lipid Metabolism : This compound may influence lipid metabolism pathways, potentially affecting cholesterol homeostasis and lipid profiles in biological systems.
  • Cell Signaling : Cholesterol esters are known to participate in various signaling pathways, including those related to inflammation and cell proliferation.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antioxidant Activity

  • Cholesterol esters have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

2. Anti-inflammatory Effects

  • Studies suggest that this compound may modulate inflammatory responses, potentially benefiting conditions such as atherosclerosis.

3. Lipid-Lowering Effects

  • There is evidence that this compound can influence lipid levels, particularly in reducing triglycerides and low-density lipoprotein (LDL) cholesterol.

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in serum cholesterol levels, indicating its potential as a cholesterol-lowering agent .
  • Cell Culture Experiments : In vitro studies using human cell lines revealed that this compound enhances the expression of genes involved in lipid metabolism while downregulating pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Antioxidant ActivityScavenging free radicals
Anti-inflammatory EffectsModulation of cytokine expression
Lipid-Lowering EffectsRegulation of lipid metabolism genes

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Its hydrophobic nature allows it to integrate into lipid membranes effectively, influencing cellular functions.

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety for human use.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-ethylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60O2/c1-8-10-14-26(9-2)33(36)37-28-19-21-34(6)27(23-28)15-16-29-31-18-17-30(25(5)13-11-12-24(3)4)35(31,7)22-20-32(29)34/h15,24-26,28-32H,8-14,16-23H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWZDRPKXFFKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961622
Record name Cholest-5-en-3-yl 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41329-01-5
Record name Cholest-5-en-3-ol (3.beta.)-, 3-(2-ethylhexanoate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3-yl 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl 2-ethylhexanoate
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